1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine
Description
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-13-11-18(12-14-5-3-2-4-6-14)10-9-16(13)17-15-7-8-15/h2-6,13,15-17H,7-12H2,1H3 |
InChI Key |
XLBMZIOYJFGRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1NC2CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
1-benzyl-3-methyl-4-piperidone is a common intermediate for the synthesis of substituted piperidines, including the target compound. It can be synthesized from (1-benzyl-piperidin-4-yl)-methyl-amine using bases such as N,N-diisopropylethylamine in dichloromethane solvent, yielding about 71% product.
The cyclopropylamine component is introduced via nucleophilic substitution or reductive amination, depending on the synthetic route.
Synthetic Route Example
A representative synthetic route adapted from patent literature and synthetic chemistry studies involves:
Reaction Conditions and Optimization
Bases: Alkali metal hydroxides (e.g., NaOH, KOH) and alkali metal alkoxides are commonly used to facilitate substitution and deprotection reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and alcohols (methanol, ethanol) are preferred for their ability to dissolve reactants and control reaction rates.
Temperature: Reactions are typically conducted between 0°C and 80°C, with debenzylation steps often performed at room temperature (25–30°C) to minimize side product formation.
Debenzylation: Removal of benzyl protecting groups is achieved using suitable debenzylating agents under mild conditions to avoid impurities.
Research Findings and Yield Data
Yield and Purity
The synthesis of 1-benzyl-3-methyl-4-piperidone intermediate achieved yields around 71% under optimized conditions.
Debenzylation and subsequent amination steps yield the target compound with controlled impurity levels, such as dihydro impurities kept below 0.15% in the final active pharmaceutical ingredient (API).
Challenges and Improvements
Earlier synthetic routes to related piperidine derivatives suffered from low overall yields (<5%) and lengthy procedures (up to 9 steps).
Recent improvements include simplified routes using oximation, Hoffmann degradation, and optimized base/solvent systems to enhance yield and reduce reaction time.
Use of chiral acids for resolution and stereochemical control has been reported to improve enantiomeric purity when relevant.
Summary Table of Preparation Parameters
| Parameter | Preferred Options | Comments |
|---|---|---|
| Starting Material | 1-benzyl-3-methyl-4-piperidone | Commercially available or synthesized from piperidinyl amines |
| Base | Alkali metal hydroxides (NaOH, KOH), alkoxides | Facilitate substitution and deprotection |
| Solvent | DMF, THF, DCM, methanol, ethanol | Polar aprotic solvents preferred |
| Temperature Range | 0–80°C (room temperature for debenzylation) | Controls reaction rate and impurity formation |
| Debenzylating Agent | Hydrogenolysis catalysts or chemical agents | Mild conditions to prevent impurities |
| Yield | Up to 71% for key intermediates | Overall yield depends on multi-step sequence |
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Structural Insights :
- Cyclopropylamine vs. Methylamine : The cyclopropyl group in the target compound (vs. methylamine in ) may reduce metabolic oxidation, improving half-life .
- Core Modifications : Chromene-carboxamide derivatives () diverge significantly, emphasizing the piperidine scaffold's versatility in drug design.
Physicochemical Properties
Key Findings :
- The target compound’s higher logP vs.
Unresolved Questions :
- No direct biological data exist for the target compound. Comparative studies with and are needed to assess receptor affinity and toxicity.
Biological Activity
1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, therapeutic potential, and comparisons with related compounds.
Structural Characteristics
The compound belongs to the piperidine derivative class, characterized by the presence of both a benzyl and a cyclopropyl group. This unique combination may enhance its binding affinity and selectivity for various biological targets compared to other piperidine derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzyl and cyclopropyl groups | Potential antagonist at neurotransmitter receptors |
| 1-benzyl-N-methylpiperidin-4-amine | Methyl group instead of cyclopropyl | Antidepressant effects |
| N-phenylpiperidin-4-amine | Phenyl group instead of benzyl | Dopaminergic activity |
| N,N-diethyl-piperidin-4-amine | Two ethyl groups on nitrogen | Analgesic properties |
Neurotransmitter Receptor Interactions
Research indicates that this compound may act as an antagonist for specific neurotransmitter receptors, particularly within the dopamine receptor family. Similar compounds have shown efficacy in treating neurological disorders, suggesting that this compound could have applications in managing conditions such as anxiety and depression .
Antiviral Potential
In addition to its neurological implications, studies have explored the compound's antiviral properties. For instance, related piperidine derivatives have been identified as potential inhibitors of influenza virus fusion, indicating that structural modifications can lead to significant antiviral activity. The presence of the benzyl group has been shown to be critical for maintaining this activity against influenza A viruses .
Study on Dopaminergic Activity
A study investigating the dopaminergic activity of piperidine derivatives found that compounds with a benzyl substituent exhibited enhanced receptor binding affinity. This suggests that this compound may similarly interact with dopamine receptors, potentially influencing dopamine signaling pathways .
Antidepressant Effects
Another research effort focused on the antidepressant potential of piperidine derivatives. The findings indicated that compounds with structural similarities to this compound could modulate serotonin receptors, which are crucial in mood regulation. Further studies are warranted to elucidate the exact mechanisms through which this compound may exert its effects .
Q & A
Q. What are the standard synthetic routes for 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine?
The synthesis typically involves nucleophilic substitution reactions, leveraging piperidine derivatives as core precursors. For example, benzyl chloride and cyclopropylamine can be reacted with a substituted piperidine under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or acetonitrile. Refluxing for 12–24 hours ensures complete conversion, followed by extraction (e.g., CHCl₃) and purification via recrystallization or chromatography .
Q. How is the compound characterized analytically?
Spectroscopic techniques are critical:
- NMR (¹H and ¹³C) identifies structural motifs, such as benzyl protons (δ 7.2–7.4 ppm) and cyclopropyl methyl groups (δ 0.9–1.2 ppm) .
- GC/MS or LC-MS confirms molecular weight and fragmentation patterns (e.g., m/z 380 for a related piperidine derivative) .
- UV/Vis spectroscopy (λmax ~255 nm) monitors electronic transitions in purity assessments .
Q. What safety protocols are recommended for handling this compound?
- Use respiratory protection (e.g., P95 respirators in the US or ABEK-P2 in the EU) and gloves to prevent inhalation/skin contact .
- Avoid environmental release (e.g., drainage systems) due to unknown ecotoxicity .
- Store at -20°C in airtight containers to maintain stability .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key parameters include:
- Temperature : Elevated temperatures (reflux) enhance reaction rates but may require trade-offs in selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of amines .
- Catalysts : Phase-transfer catalysts or Lewis acids (e.g., MgSO₄) can stabilize intermediates during extraction .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .
Q. What strategies address contradictions in reported toxicity data?
- Perform in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies in carcinogenicity classifications .
- Compare toxicity profiles with structurally analogous compounds (e.g., 1-benzyl-N-(4-chlorobenzyl)piperidin-4-amine) to infer hazard potential .
- Use QSAR models to predict acute toxicity endpoints if empirical data are unavailable .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with fluorophenyl groups) and test biological activity .
- Use molecular docking to simulate interactions with targets like opioid receptors or monoamine transporters .
- Validate hypotheses via radioligand binding assays or functional cAMP assays .
Q. What methods overcome gaps in physicochemical data (e.g., solubility, pKa)?
- Computational tools : Predict logP and pKa using software like ACD/Labs or EPI Suite .
- HPLC-based solubility screens : Use buffered solutions at physiological pH to measure kinetic solubility .
- Comparative studies : Extrapolate data from related compounds (e.g., 1-benzyl-4-methylpiperidin-4-amine) .
Q. How can biological activity be systematically evaluated?
- Primary screens : Use high-throughput assays (e.g., kinase inhibition panels or GPCR profiling) .
- Dose-response studies : Establish IC₅₀ values for hit targets .
- Metabolic stability : Assess hepatic clearance using liver microsomes or hepatocytes .
Methodological Notes
- Data Validation : Cross-reference PubChem or EPA DSSTox entries for authoritative physicochemical/toxicity data .
- Ethical Compliance : Adhere to institutional guidelines for handling compounds with undefined toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
